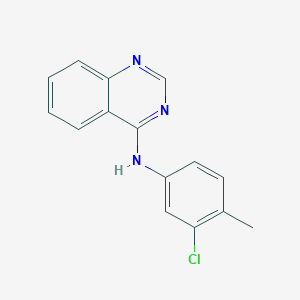

![molecular formula C22H20O4 B5528945 3-(4-methoxyphenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5528945.png)

3-(4-methoxyphenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

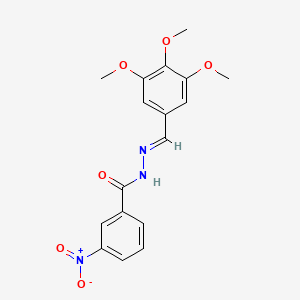

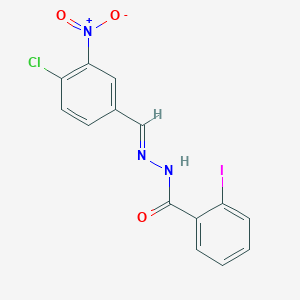

The synthesis of compounds related to 3-(4-Methoxyphenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one involves complex organic reactions that often yield compounds with significant biological activities. For instance, the synthesis of substituted 6,7-dihydro-4-methoxy-7-methyl-7-substituted-5-oxo-5H-furo[3,2-g]chromene-9-sulfonate derivatives demonstrates the intricate steps involved in creating structurally related compounds with potential α-blocking and antiarrhythmic agents (Amr et al., 2017). Additionally, the synthesis of previously unknown 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid through multicomponent condensation highlights the innovative approaches in creating new chromen derivatives (Lichitsky, Komogortsev, & Melekhina, 2021).

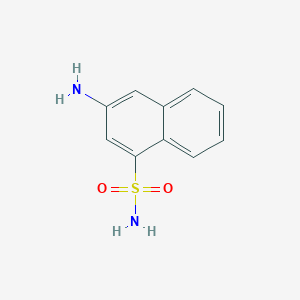

Molecular Structure Analysis

The molecular structure and spectroscopic characterization of compounds within the chromen family have been extensively studied. For example, the molecular structure, electronic, and vibrational characteristics of 9-methoxy-2H-furo[3,2-g]chromen-2-one were investigated using experimental techniques and quantum chemical calculations, providing insights into the structural features that may influence the chemical behavior and potential applications of these compounds (Swarnalatha, Gunasekaran, Muthu, & Nagarajan, 2015).

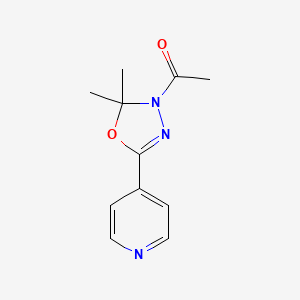

Chemical Reactions and Properties

Chemical reactions involving chromen derivatives can lead to a wide range of compounds with diverse properties. For instance, the novel synthesis approach for benzo[f]furo[3,2-c]chromen-4-(5H)-ones showcases the potential for creating complex molecules through one-shot photochemical synthesis, demonstrating the versatility of chromen derivatives in chemical synthesis (Jindal et al., 2014).

Physical Properties Analysis

The physical properties of chromen derivatives, such as solubility, melting points, and crystal structures, play a crucial role in determining their potential applications. Studies on the crystal structure of chromen derivatives, like 4-(4-methoxyphenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one, provide valuable information on the conformation and stability of these compounds (Inglebert et al., 2014).

Chemical Properties Analysis

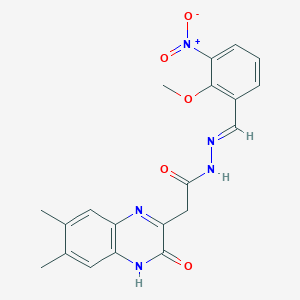

The chemical properties, including reactivity, stability under various conditions, and potential for further chemical transformations, are fundamental aspects of chromen derivatives. For example, the one-pot and solvent-free synthesis of complex chromen derivatives highlights the chemical versatility and potential for efficient synthesis of these compounds with antibacterial activity (Velpula et al., 2015).

Direcciones Futuras

The future directions for research on this compound could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Due to the poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community .

Propiedades

IUPAC Name |

3-(4-methoxyphenyl)-9-methyl-5-propylfuro[3,2-g]chromen-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O4/c1-4-5-15-10-20(23)26-22-13(2)21-18(11-17(15)22)19(12-25-21)14-6-8-16(24-3)9-7-14/h6-12H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJABJKRONKDRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxyphenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5528929.png)

![2-[2-(3-bromobenzylidene)hydrazino]-N-(4-chlorobenzyl)-2-oxoacetamide](/img/structure/B5528930.png)